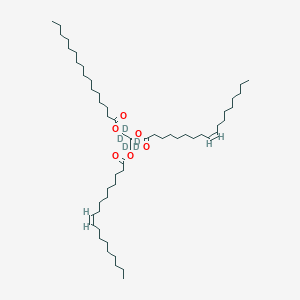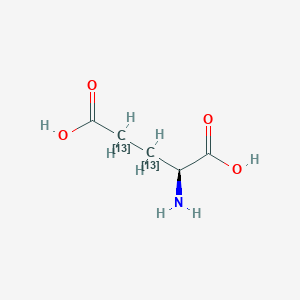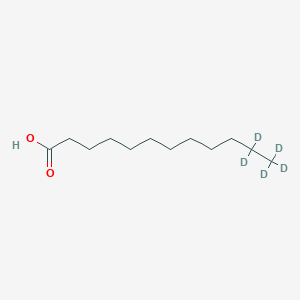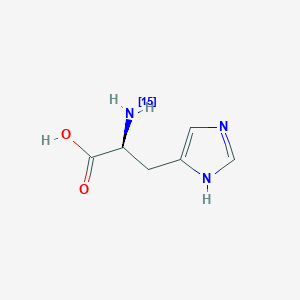
Prednisolone-2,4,6,6,21,21-d6, analytical standard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prednisolone-2,4,6,6,21,21-d6, analytical standard: is a deuterated form of prednisolone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The deuterium atoms replace hydrogen atoms at specific positions in the molecule, which can be useful in various analytical applications, particularly in mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Prednisolone-2,4,6,6,21,21-d6 involves the incorporation of deuterium atoms into the prednisolone molecule. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including deuterium exchange reactions and the use of deuterated reagents .
Industrial Production Methods: : Industrial production of Prednisolone-2,4,6,6,21,21-d6 typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for analytical standards .
Chemical Reactions Analysis
Types of Reactions: : Prednisolone-2,4,6,6,21,21-d6 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of prednisolone can yield prednisolone acetate, while reduction can produce prednisolone alcohol .
Scientific Research Applications
Prednisolone-2,4,6,6,21,21-d6 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of prednisolone in various samples.
Biology: Employed in metabolic studies to trace the pathways and transformations of prednisolone in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of prednisolone.
Mechanism of Action
The mechanism of action of Prednisolone-2,4,6,6,21,21-d6 is similar to that of prednisolone. It exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory and immune responses. The deuterium atoms do not significantly alter the biological activity of the compound but provide a means for precise analytical measurements .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: The non-deuterated form, widely used for its anti-inflammatory properties.
Prednisone: A prodrug that is converted to prednisolone in the liver.
Methylprednisolone: A methylated derivative with similar pharmacological effects.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Uniqueness: : Prednisolone-2,4,6,6,21,21-d6 is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry. The presence of deuterium atoms allows for the differentiation of the compound from its non-deuterated counterparts in mass spectrometry, providing accurate and reliable quantification .
Properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6-tetradeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,11D2 |
InChI Key |
OIGNJSKKLXVSLS-VCLQYDRISA-N |
Isomeric SMILES |
[2H]C1=C[C@@]2([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC(C2=C(C1=O)[2H])([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)



![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)

![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)




![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)
